Enantiomeric Configuration: (R) vs. (S) Stereochemical Divergence in Chiral Amino Alcohols
The (R)-enantiomer (CAS 1270175-81-9 free base; CAS 2703745-69-9 HCl salt) and the (S)-enantiomer (CAS 1270118-50-7) of 3-amino-3-(4-bromo-2-methylphenyl)propan-1-ol represent non-superimposable mirror images with demonstrably divergent chromatographic retention. Both enantiomers are commercially available at ≥95% purity . In the broader 3-amino-3-arylpropan-1-ol class, enantiomeric configuration is known to dictate pharmacological activity: the (R)- and (S)-enantiomers of structurally related phenylpropanolamine derivatives exhibit distinct binding affinities at sodium and calcium channel sites, with enantiomeric potency ratios exceeding 10-fold [1]. Without head-to-head chiral HPLC data for the specific 4-bromo-2-methylphenyl pair, procurement of the stereochemically defined (R)-enantiomer eliminates the risk of confounding enantiomer-dependent biological outcomes and is essential for reproducible asymmetric synthesis of downstream chiral targets.
| Evidence Dimension | Stereochemical identity and enantiomeric purity |
|---|---|
| Target Compound Data | (R)-enantiomer, ≥95% purity (CAS 1270175-81-9 free base; CAS 2703745-69-9 HCl salt) |
| Comparator Or Baseline | (S)-enantiomer, ≥95% purity (CAS 1270118-50-7); racemic mixture (CAS 1270330-97-6) |
| Quantified Difference | Opposite absolute configuration; enantiomeric potency ratios of 10-fold or greater observed for class-related 3-amino-3-arylpropan-1-ol derivatives [1] |
| Conditions | Chiral amino alcohol class; patent data on sodium channel (BTX binding site) and L-type calcium channel (diltiazem binding site) affinity |
Why This Matters
Procuring the incorrect enantiomer or racemate invalidates stereospecific SAR studies and can lead to erroneous biological conclusions; the (R)-configuration is specified for target engagement in asymmetric kinase inhibitor and CNS agent synthesis programs.
- [1] Sundermann B, Hennies HH, Koegel BY, Buschmann H. 3-Amino-3-arylpropan-1-ol compounds, their preparation and use. US Patent 6,288,278. September 11, 2001. Columns 1-6: enantiomer-dependent sodium and calcium channel binding data. View Source
